
Tetrachlorostannane;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachlorostannane;hydroxide is a chemical compound that consists of a tin atom bonded to four chlorine atoms and one hydroxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrachlorostannane;hydroxide can be synthesized through the reaction of tin(IV) chloride with water. The reaction typically involves the following steps:
- Dissolving tin(IV) chloride in an appropriate solvent such as ethanol.
- Adding water to the solution to initiate the hydrolysis reaction.
- The reaction proceeds under controlled temperature and pH conditions to ensure the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrolysis of tin(IV) chloride. The process is optimized to achieve high yield and purity of the compound. The reaction conditions, such as temperature, concentration, and pH, are carefully monitored and controlled.
Análisis De Reacciones Químicas
Types of Reactions
Tetrachlorostannane;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other ligands or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with hydroxide groups.
Major Products Formed
Oxidation: Higher oxidation state tin compounds such as tin(IV) oxide.
Reduction: Lower oxidation state tin compounds such as tin(II) chloride.
Substitution: Compounds with substituted ligands, such as tin hydroxides.
Aplicaciones Científicas De Investigación
Tetrachlorostannane;hydroxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other tin compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of tetrachlorostannane;hydroxide involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in various catalytic processes and chemical reactions. The hydroxide group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Tetrachlorostannane;hydroxide can be compared with other similar compounds, such as:
Tin(IV) chloride: Lacks the hydroxide group and has different reactivity and applications.
Tin(II) chloride: Has a lower oxidation state and different chemical properties.
Tin hydroxide: Contains hydroxide groups but lacks the chlorine atoms.
Uniqueness
This compound is unique due to its combination of chlorine and hydroxide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64083-61-0 |
|---|---|
Fórmula molecular |
Cl4HOSn- |
Peso molecular |
277.5 g/mol |
Nombre IUPAC |
tetrachlorostannane;hydroxide |
InChI |
InChI=1S/4ClH.H2O.Sn/h4*1H;1H2;/q;;;;;+4/p-5 |
Clave InChI |
KKHJTSPUUIRIOP-UHFFFAOYSA-I |
SMILES canónico |
[OH-].Cl[Sn](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




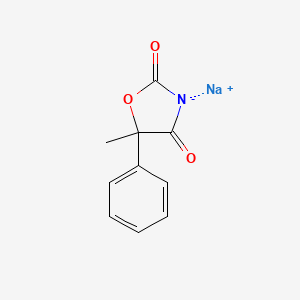
![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
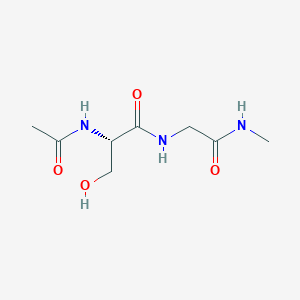
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
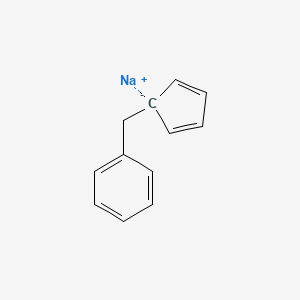
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

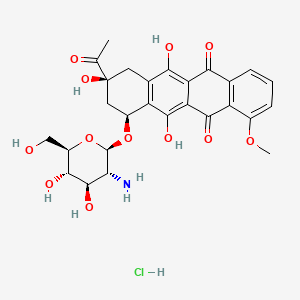

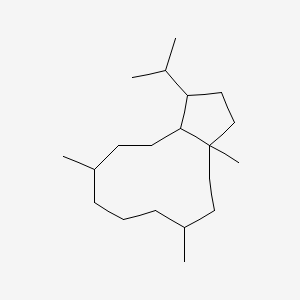
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)
